molecular formula C20H25FN2S B1259467 1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea

1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea

Cat. No. B1259467
M. Wt: 344.5 g/mol
InChI Key: IDTQCNLPWMYNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea is a monoterpenoid.

Scientific Research Applications

Crystal Structure and Material Science

  • Thiophene derivatives, including compounds similar to "1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea", have applications in material science and pharmaceuticals. They exhibit biological activities like antibacterial, antifungal, and antiviral properties. Additionally, polymeric thiophenes are used in transistors, sensors, and solar cells (Nagaraju et al., 2018).

Structural and Vibrational Properties

  • The structural and conformational properties of fluorophenyl thioureas have been studied using X-ray diffraction and vibrational spectra. These studies help in understanding the molecular conformation and stability, which is important in the development of new materials and drugs (Saeed et al., 2011).

Antimicrobial Activity

  • Fluorophenyl thioureas have shown promise in antimicrobial activity. They have been evaluated for their effectiveness against various bacterial and fungal species, making them potential candidates for developing new antimicrobial agents (Saeed et al., 2010).

DNA-Binding and Biological Activities

  • Certain fluorophenyl thioureas have been studied for their DNA-binding properties and biological activities, such as antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies are crucial for understanding their potential in medical applications, including cancer therapy (Tahir et al., 2015).

Green Synthesis and Environmental Sustainability

  • Research has focused on the green synthesis of fluorophenyl thioureas, emphasizing cleaner, more efficient methods. This approach is significant for environmental sustainability in chemical synthesis (Saeed & Shaheen, 2010).

Spectroscopic and Pharmacological Evaluation

  • Fluorophenyl thioureas have been synthesized and characterized using spectroscopic techniques. Their pharmacological evaluation includes testing their interactions with bacterial cells, which is essential for drug discovery and development (Mary et al., 2016).

properties

Product Name

1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea

Molecular Formula

C20H25FN2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea

InChI

InChI=1S/C20H25FN2S/c1-4-19(17-9-7-16(8-10-17)14(2)3)23-20(24)22-13-15-5-11-18(21)12-6-15/h5-12,14,19H,4,13H2,1-3H3,(H2,22,23,24)

InChI Key

IDTQCNLPWMYNNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=S)NCC2=CC=C(C=C2)F

solubility

0.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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